

TANGO Assay for β-Arrestin Recruitment: Application Notes and Protocols

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Introduction

The TANGO (Transcriptional Activation following Arrestin Translocation) assay is a powerful and versatile cell-based method for studying G protein-coupled receptor (GPCR) activation by monitoring the recruitment of β -arrestin.[1] This technology offers a nearly universal platform for screening GPCRs, including orphan receptors, as it is independent of the specific G protein signaling pathway.[2] The assay translates the transient protein-protein interaction between an activated GPCR and β -arrestin into a stable and amplified transcriptional reporter signal, making it highly suitable for high-throughput screening (HTS).[3]

The core principle of the TANGO assay involves a GPCR fused to a transcription factor, and a β -arrestin protein fused to a protease. Upon ligand-induced activation of the GPCR, the protease-tagged β -arrestin is recruited to the receptor. This proximity allows the protease to cleave the transcription factor from the GPCR, which then translocates to the nucleus and activates the expression of a reporter gene, typically β -lactamase or luciferase.[4] The resulting signal provides a quantitative measure of β -arrestin recruitment.

This document provides detailed application notes and protocols for performing the TANGO assay, including data presentation and visualization of the key processes.

Signaling Pathway and Assay Principle



The TANGO assay ingeniously converts the dynamic process of β -arrestin recruitment into a robust and easily quantifiable reporter gene expression. The key components are a modified GPCR and a modified β -arrestin co-expressed in a host cell line that also contains a reporter gene construct.

Signaling Pathway Diagram



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Caption: TANGO Assay Signaling Pathway.

Data Presentation

A key application of the TANGO assay is the characterization of compound potency and efficacy. This is typically achieved by generating dose-response curves and calculating the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. The PRESTO-TANGO (Parallel Receptor-ome Expression and Screening via Transcriptional Output) platform has been utilized to screen a large number of GPCRs, providing a valuable resource for quantitative data.[5][6]

Table 1: Exemplar EC50 Values for Various GPCRs Determined by the TANGO Assay[6]



| GPCR Target | Agonist | EC50 (nM) |
|---|--------------|-----------|
| Muscarinic Acetylcholine Receptor M5 (CHRM5) | Carbachol | 133.8 |
| C-X3-C Motif Chemokine Receptor 1 (CX3CR1) | CX3CL1 | 0.34 |
| Dopamine Receptor D4 (DRD4) | Lisuride | 2.0 |
| Galanin Receptor 3 (GALR3) | Galanin | 0.13 |
| Neuromedin U Receptor 1 (NMUR1) | Neuromedin S | 10.2 |
| Neuromedin U Receptor 2 (NMUR2) | Neuromedin S | 15.4 |
| Neuromedin B Receptor (NMBR) | Neuromedin B | 1.1 |

Table 2: Antagonist Activity at Selected GPCRs in the TANGO Assay[7]

| GPCR Target | Agonist | Antagonist | Antagonist Concentration | Fold Shift in Agonist EC50 |
|--|---------|------------|-----------------------------|-------------------------------|
| Serotonin Receptor 1B (HTR1B) | LSD | Clozapine | 1 μΜ | Rightward shift |
| Adrenergic Receptor Alpha- 2B (ADRA2B) | LSD | Clozapine | 1 μΜ | Rightward shift |

Experimental Protocols

The following protocols are generalized from manufacturer's guidelines and published literature.[8][9] Specific cell lines and reagents may require optimization.



Materials and Reagents

- TANGO GPCR-bla U2OS cells (or other suitable cell line)
- Growth Medium (e.g., McCoy's 5A)
- Assay Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Test compounds (agonists and antagonists)
- DMSO
- LiveBLAzer™-FRET B/G Substrate
- 384-well black, clear-bottom assay plates

Cell Culture and Plating

- Culture TANGO cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
- Passage cells when they reach 80-90% confluency.
- On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in Assay Medium.
- Determine cell density and adjust to the desired concentration (e.g., 312,500 cells/mL for a final density of 10,000 cells/well in 32 μ L).[9]
- Dispense 32 μL of the cell suspension into each well of a 384-well plate.
- For cell-free control wells, add 32 μL of Assay Medium without cells.[9]

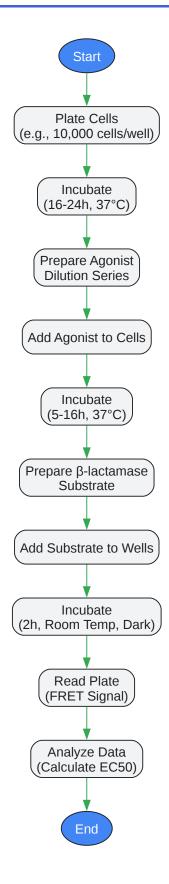


• Incubate the plate at 37°C, 5% CO2 for 16-24 hours (for adherent cells) or proceed directly to the assay for suspension cells.

Agonist Assay Protocol

Experimental Workflow for Agonist Assay





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Caption: Agonist Assay Workflow.

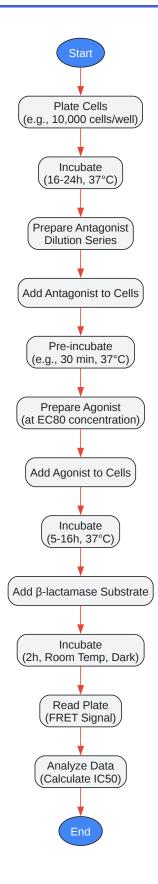


- Prepare a serial dilution of the agonist in Assay Medium containing a final concentration of 0.5% DMSO.
- Add 8 μL of the 5X agonist dilutions to the appropriate wells of the cell plate.
- For stimulated control wells, add a known agonist at a concentration that gives a maximal response.
- For unstimulated control wells, add Assay Medium with 0.5% DMSO.
- Incubate the plate for 5-16 hours in a humidified incubator at 37°C, 5% CO2.[9]
- Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
- Add 8 μL of the substrate mixture to each well.
- Incubate the plate at room temperature for 2 hours in the dark.
- Measure the fluorescence at two wavelengths (e.g., blue emission ~460 nm and green emission ~530 nm) using a fluorescence plate reader.

Antagonist Assay Protocol

Experimental Workflow for Antagonist Assay





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Caption: Antagonist Assay Workflow.



- Prepare a serial dilution of the antagonist in Assay Medium with 0.5% DMSO.
- Add 4 μL of the 10X antagonist dilutions to the appropriate wells.[9]
- For control wells (stimulated, unstimulated, and cell-free), add 4 μL of Assay Medium with 0.5% DMSO.[9]
- Pre-incubate the plate for 30 minutes at 37°C.
- Prepare the agonist at a concentration corresponding to its EC80 value in Assay Medium with 0.5% DMSO.
- Add 4 μ L of the 10X agonist solution to the antagonist-treated wells and the stimulated control wells.[9]
- Add 4 μ L of Assay Medium with 0.5% DMSO to the unstimulated and cell-free control wells. [9]
- Incubate, add substrate, and read the plate as described in the agonist assay protocol.

Data Analysis

- Background Subtraction: Subtract the average fluorescence signal from the cell-free control wells from all other wells for both emission channels.[9]
- Emission Ratio Calculation: Calculate the ratio of the blue fluorescence to the green fluorescence (e.g., 460 nm / 530 nm). This ratio is proportional to the amount of β-lactamase activity.
- Normalization: Normalize the data by setting the average signal from the unstimulated wells to 0% and the average signal from the maximally stimulated wells to 100%.
- Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
- EC50/IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 or IC50 values.



Quality Control

To ensure the reliability of the assay results, several quality control parameters should be monitored:

- Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.
- Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio is desirable.
- DMSO Tolerance: The assay should be tested for its tolerance to the solvent used for compound dilution, typically DMSO. High concentrations of DMSO can affect cell viability and assay performance.

Conclusion

The TANGO assay for β -arrestin recruitment is a robust and widely applicable method for studying GPCR activation and for high-throughput screening of compound libraries.[10] Its G protein-independent nature makes it particularly valuable for characterizing orphan GPCRs and for investigating biased agonism.[1][2] The detailed protocols and data analysis guidelines provided in this document offer a comprehensive resource for researchers to successfully implement and utilize this powerful technology in their drug discovery and signal transduction research.

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